molecular formula C13H4F7N3 B14914844 1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole

Katalognummer: B14914844
Molekulargewicht: 335.18 g/mol
InChI-Schlüssel: OBQGRCUJQGIUII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a trifluoromethyl group imparts significant stability and reactivity to the molecule. This compound is often used in various scientific research applications due to its distinct characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted benzotriazoles, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of advanced materials, including high-performance coatings and electronic components.

Wirkmechanismus

The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Vergleich Mit ähnlichen Verbindungen

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline

Uniqueness: 1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole stands out due to its benzotriazole core, which imparts additional stability and reactivity compared to other similar compounds. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H4F7N3

Molekulargewicht

335.18 g/mol

IUPAC-Name

1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]benzotriazole

InChI

InChI=1S/C13H4F7N3/c14-8-7(13(18,19)20)9(15)11(17)12(10(8)16)23-6-4-2-1-3-5(6)21-22-23/h1-4H

InChI-Schlüssel

OBQGRCUJQGIUII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.